Heptanoic acid, 2-(acetyloxy)-, methyl ester
Description
Heptanoic acid, 2-(acetyloxy)-, methyl ester (C₁₀H₁₆O₄) is an aliphatic ester featuring a seven-carbon chain (heptanoic acid backbone) with an acetyloxy (-OAc) group at the C2 position and a methyl ester (-COOCH₃) at the terminal carboxyl group. This compound has been identified in gas chromatography-mass spectrometry (GC-MS) analyses of volatile organic compounds in food products, such as fruit jams, with a retention time of 18.223 seconds .
Properties
CAS No. |
56196-51-1 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl 2-acetyloxyheptanoate |
InChI |
InChI=1S/C10H18O4/c1-4-5-6-7-9(10(12)13-3)14-8(2)11/h9H,4-7H2,1-3H3 |
InChI Key |
WTKFTHZYAPZCAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Esterification of Heptanoic Acid with Methanol
The primary and most direct method to prepare methyl 2-acetyloxyheptanoate involves the esterification of heptanoic acid derivatives with methanol. This is typically conducted under acidic catalysis and reflux conditions to drive the reaction to completion.
- Reaction : Heptanoic acid (or 2-hydroxyheptanoic acid derivative) reacts with methanol in the presence of an acid catalyst.
- Catalysts : Strong acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) are commonly used to protonate the carbonyl oxygen, enhancing electrophilicity and facilitating ester formation.
- Conditions : The reaction is performed under reflux to maintain the reaction temperature and improve yield. Industrially, continuous reactors may be employed to optimize purity and throughput.
- Mechanism : The acid catalyst protonates the carboxylic acid, allowing nucleophilic attack by methanol, followed by elimination of water and formation of the methyl ester bond.
- Post-reaction : Water formed during the reaction is removed either by azeotropic distillation or by using dehydrating agents to shift equilibrium toward ester formation.
Acetylation of 2-Hydroxy Group
The acetylation of the 2-hydroxy group on the heptanoic acid or its methyl ester derivative is a key step to introduce the acetoxy functionality.
- Reagents : Acetic anhydride or acetyl chloride is used as the acetylating agent.
- Catalysts and Solvents : Pyridine is often employed as both solvent and base catalyst to neutralize generated acids and drive the reaction.
- Procedure : The hydroxy-substituted ester is dissolved in pyridine, and acetic anhydride is added. The mixture is stirred at room temperature or slightly elevated temperatures for several hours until completion.
- Workup : The reaction mixture is diluted with an organic solvent such as ethyl acetate, washed sequentially with water, dilute acid, sodium bicarbonate, and brine to remove impurities and pyridine salts.
- Purification : The organic phase is dried over anhydrous magnesium sulfate and solvent removed under reduced pressure to yield the acetylated methyl ester.
Detailed Reaction Conditions and Data
| Parameter | Typical Value / Range | Notes |
|---|---|---|
| Reaction Temperature | 110–130 °C (preferably 115–125 °C) | Below boiling point of ester formed |
| Catalyst Loading | 0.5–1.5 g sulfuric acid per mole acid | Strong acid catalyst preferred |
| Molar Ratio (MeOH: Acid) | 2.0–5.0 (typically ~3.0–4.0) | Excess methanol to drive equilibrium |
| Reaction Time | 10–60 hours (varies with acid type) | Longer for higher carboxylic acids |
| Solvent | Methanol (excess), sometimes pyridine for acetylation | Pyridine used in acetylation step |
| Water Removal | Azeotropic distillation or dehydrating agents | Essential to shift equilibrium |
| Yield | Up to 94% (with optimized methods) | Dependent on method and purification |
Research Findings and Industrial Relevance
- The esterification of heptanoic acid and its derivatives is well-established, with sulfuric acid catalysis under reflux being the standard laboratory and industrial practice.
- Acetylation of the 2-hydroxy group is efficiently achieved using acetic anhydride in pyridine, with careful workup to ensure purity.
- Continuous processing methods improve yield and purity by maintaining steady-state conditions and removing product and water continuously.
- The choice of catalyst and reaction conditions significantly affects the reaction time and yield, with concentrated sulfuric acid being particularly effective.
- Alternative methods involving acetone dimethyl acetal provide high yields but add complexity and cost.
- The compound's reactivity, including hydrolysis and nucleophilic acyl substitution, is influenced by its structural features, which are critical for downstream applications.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1. Esterification | Heptanoic acid + methanol + H2SO4, reflux | Formation of methyl heptanoate |
| 2. Acetylation | Methyl 2-hydroxyheptanoate + acetic anhydride + pyridine, room temp | Introduction of acetoxy group at C2 |
| 3. Workup & Purification | Wash with acid, base, brine; dry; distill | Removal of impurities and isolation |
| 4. Continuous Processing (optional) | Continuous feed of methanol and catalyst, continuous removal of product | Improved yield and process efficiency |
Chemical Reactions Analysis
Types of Reactions
2-Acetoxyheptanoic acid methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to heptanoic acid and methanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Heptanoic acid and methanol.
Transesterification: A different ester and methanol.
Reduction: The corresponding alcohol.
Scientific Research Applications
2-Acetoxyheptanoic acid methyl ester has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Acetoxyheptanoic acid methyl ester involves its interaction with specific molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of heptanoic acid and methanol. The ester can also undergo nucleophilic acyl substitution reactions, where the acetoxy group is replaced by another nucleophile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
6-Oxo-Heptanoic Acid Methyl Esters
- Molecular Formula: C₈H₁₄O₃ (e.g., 6-oxo-heptanoic acid methyl ester).
- Key Differences : The ketone group at C6 replaces the acetyloxy group, reducing polarity compared to the acetyloxy-substituted analog. This structural variation impacts reactivity, particularly in nucleophilic acyl substitution reactions.
- Applications : Ketone-containing esters are intermediates in synthesizing pharmaceuticals and fragrances .
Methyl Acetylsalicylate (Aspirin Methyl Ester)
Chain Length and Unsaturation Variations
9,12,15-Octadecatrienoic Acid, 2-(Acetyloxy)-1-[(Acetyloxy)Methyl] Ethyl Ester
- Molecular Formula : C₂₅H₃₈O₈.
- Key Differences : A longer unsaturated chain (C18) with two acetyloxy groups. The polyunsaturated structure increases hydrophobicity and oxidative instability, making it prone to lipid peroxidation.
- Applications : Found in marine organisms and plant extracts, often studied for lipid oxidation dynamics .
Eicosanoic Acid, 2-(Acetyloxy)-1-[(Acetyloxy)Methyl] Ethyl Ester
- Molecular Formula : C₂₆H₄₆O₈.
- Key Differences : A saturated C20 chain with two acetyloxy groups, offering higher melting points and lower solubility in polar solvents compared to shorter-chain esters.
- Applications: Potential use in polymer plasticizers or surfactants .
Substituted Derivatives
4-(5,7-Dimethoxy-4-Oxo-4H-Chromen-2-Yl)Heptanoic Acid Methyl Ester
- Molecular Formula : C₁₉H₂₂O₆.
- Key Differences : Incorporates a chromene (benzopyran) ring system at C4, introducing aromaticity and conjugated π-systems. This enhances UV absorption properties, relevant in photochemical studies.
- Applications : Isolated from fungal metabolites, investigated for antimicrobial activity .
2,3-Bis(Acetyloxy)Propyl Esters (e.g., 9,12,15-Octadecatrienoic Acid Derivatives)
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Polarity and Reactivity : The acetyloxy group increases polarity and susceptibility to hydrolysis compared to ketone or simple ester analogs. For example, methyl acetylsalicylate undergoes faster hydrolysis than aliphatic esters due to aromatic stabilization of intermediates .
- Biological Activity : Chromene-substituted derivatives exhibit antimicrobial activity, likely due to their planar aromatic systems disrupting microbial membranes .
- Industrial Relevance: Longer-chain bis-acetyloxy esters (e.g., C18 and C20) are explored in lipid-based nanomaterials for drug delivery .
Biological Activity
Heptanoic acid, 2-(acetyloxy)-, methyl ester, also known as 2-acetoxyheptanoic acid methyl ester, is an organic compound with the molecular formula C10H18O4. This compound features a heptanoic acid backbone with an acetoxy group at the second carbon position. Its unique structure contributes to its potential biological activities, which are currently under investigation.
- Molecular Formula : C10H18O4
- Molar Mass : Approximately 202.25 g/mol
- Structure : Contains a heptanoic acid backbone and an acetoxy group.
Biological Activity
Research into the biological activity of this compound is still emerging. Initial studies suggest that it may interact with various biological systems, potentially affecting enzyme activity and metabolic pathways. Here are some key findings:
- Enzyme Interaction : The compound has shown potential effects on enzyme activity, which could influence metabolic pathways. Further studies are needed to elucidate these interactions and their implications for therapeutic applications .
- Metabolic Pathways : Understanding how this compound interacts with metabolic processes could lead to insights into its role in various biological functions. Its structural similarity to other fatty acid esters may provide clues about its biological behavior .
-
Comparative Analysis : A comparison of this compound with similar compounds reveals its unique properties:
Compound Name Molecular Formula Unique Features Heptanoic Acid Methyl Ester C8H16O2 Simple methyl ester without acetoxy group Octanoic Acid Methyl Ester C9H18O2 One additional carbon compared to heptanoate 2-Acetylheptanoic Acid Ethyl Ester C11H20O3 Ethyl instead of methyl group Butyric Acid Methyl Ester C5H10O2 Shorter carbon chain compared to heptanoate
Future Directions
Further research is essential to fully understand the biological activity of this compound. Potential areas of investigation include:
- Detailed studies on its effects on specific enzymes involved in metabolic pathways.
- Exploration of its potential therapeutic applications based on its structural characteristics.
- Investigation into its safety profile and bioavailability in biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
